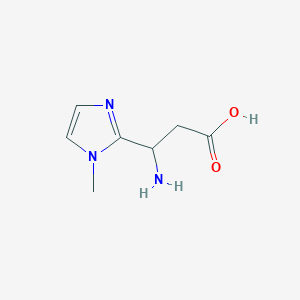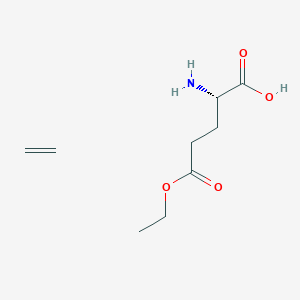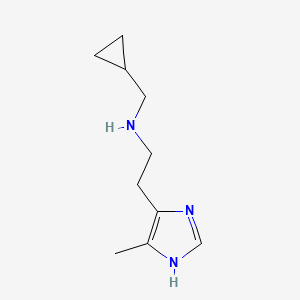![molecular formula C10H7BrOS B12824002 5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and a methyl group on the benzo[b]thiophene ring enhances its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde typically involves the bromination of 7-methylbenzo[b]thiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures to ensure selective formylation at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Organolithium reagents in anhydrous conditions, Grignard reagents in dry ether.
Major Products Formed
Oxidation: 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid.
Reduction: 5-Bromo-7-methylbenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of anticancer and antimicrobial agents.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of organic semiconductors, dyes, and pigments due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the aldehyde group can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 7-Methylbenzo[b]thiophene-2-carbaldehyde
- 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid
Uniqueness
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde is unique due to the combination of the bromine atom and the methyl group on the benzo[b]thiophene ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
Propiedades
Fórmula molecular |
C10H7BrOS |
|---|---|
Peso molecular |
255.13 g/mol |
Nombre IUPAC |
5-bromo-7-methyl-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrOS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-5H,1H3 |
Clave InChI |
REGWKZGCUURFHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1SC(=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)

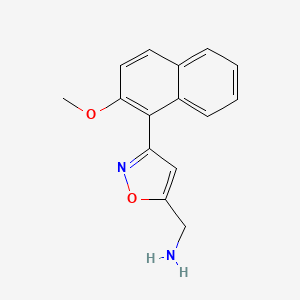

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)
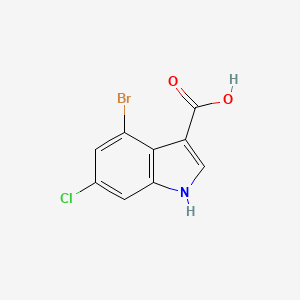
![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
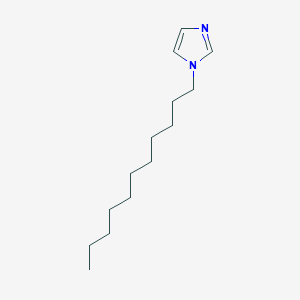
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
